molecular formula C14H19N B14463327 (p-Methylbenzylidene)-cyclohexyl-amine CAS No. 65815-58-9

(p-Methylbenzylidene)-cyclohexyl-amine

Cat. No.: B14463327
CAS No.: 65815-58-9
M. Wt: 201.31 g/mol
InChI Key: METAARIXCOAZDH-UHFFFAOYSA-N
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Description

(p-Methylbenzylidene)-cyclohexyl-amine is an organic compound characterized by the presence of a cyclohexylamine group bonded to a p-methylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Methylbenzylidene)-cyclohexyl-amine typically involves the condensation reaction between p-methylbenzaldehyde and cyclohexylamine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(p-Methylbenzylidene)-cyclohexyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

(p-Methylbenzylidene)-cyclohexyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (p-Methylbenzylidene)-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (p-Methylbenzylidene)-benzyl-amine
  • (p-Methylbenzylidene)-pentyl-amine
  • 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol

Uniqueness

(p-Methylbenzylidene)-cyclohexyl-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or industrial uses, making it a valuable compound for further research and development.

Properties

CAS No.

65815-58-9

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H19N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3

InChI Key

METAARIXCOAZDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2CCCCC2

Origin of Product

United States

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